molecular formula C16H22FN3O4S B11000817 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-fluorophenyl)-L-valinamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-fluorophenyl)-L-valinamide

Cat. No.: B11000817
M. Wt: 371.4 g/mol
InChI Key: CLXGFSPVTKBIHG-KZUDCZAMSA-N
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Description

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-FLUOROPHENYL)-3-METHYLBUTANAMIDE is a complex organic compound with a unique structure that includes a thiolane ring, a fluorophenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-FLUOROPHENYL)-3-METHYLBUTANAMIDE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the fluorophenyl group, and the coupling of these intermediates with the butanamide backbone. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-FLUOROPHENYL)-3-METHYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-FLUOROPHENYL)-3-METHYLBUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism by which (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-FLUOROPHENYL)-3-METHYLBUTANAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites on these targets, influencing their function and triggering downstream pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}BENZOIC ACID: Similar structure but with a benzoic acid group instead of a fluorophenyl group.

    (1,1-DIOXO-1LAMBDA6-THIOLAN-3-YL)METHANESULFONYL CHLORIDE: Contains the thiolane ring but with different substituents.

Uniqueness

The uniqueness of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-FLUOROPHENYL)-3-METHYLBUTANAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H22FN3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(4-fluorophenyl)-3-methylbutanamide

InChI

InChI=1S/C16H22FN3O4S/c1-10(2)14(15(21)18-12-5-3-11(17)4-6-12)20-16(22)19-13-7-8-25(23,24)9-13/h3-6,10,13-14H,7-9H2,1-2H3,(H,18,21)(H2,19,20,22)/t13?,14-/m0/s1

InChI Key

CLXGFSPVTKBIHG-KZUDCZAMSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)F)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)F)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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